4-Morpholineethanamine, N-(2-nitrobenzo(b)thien-3-yl)-
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Overview
Description
4-Morpholineethanamine, N-(2-nitrobenzo(b)thien-3-yl)- is a chemical compound known for its unique structure and properties. It is a derivative of morpholine and benzo(b)thiophene, which are both significant in various chemical and pharmaceutical applications .
Preparation Methods
The synthesis of 4-Morpholineethanamine, N-(2-nitrobenzo(b)thien-3-yl)- involves several steps. Typically, the process starts with the nitration of benzo(b)thiophene to introduce the nitro group. This is followed by the reaction with morpholineethanamine under specific conditions to form the final product. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Morpholineethanamine, N-(2-nitrobenzo(b)thien-3-yl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Condensation: It can participate in condensation reactions to form larger molecules.
Common reagents used in these reactions include hydrogen, catalysts like palladium, and nucleophiles for substitution reactions .
Scientific Research Applications
4-Morpholineethanamine, N-(2-nitrobenzo(b)thien-3-yl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-Morpholineethanamine, N-(2-nitrobenzo(b)thien-3-yl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar compounds to 4-Morpholineethanamine, N-(2-nitrobenzo(b)thien-3-yl)- include:
N-(5-Chloro-2-nitrobenzo(b)thien-3-yl)-4-morpholineethanamine: This compound has a chloro group instead of a hydrogen atom at the 5-position of the benzo(b)thiophene ring.
4-Morpholineethanamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-: Another derivative with similar properties but different substituents.
Properties
CAS No. |
128554-89-2 |
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Molecular Formula |
C14H17N3O3S |
Molecular Weight |
307.37 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-nitro-1-benzothiophen-3-amine |
InChI |
InChI=1S/C14H17N3O3S/c18-17(19)14-13(11-3-1-2-4-12(11)21-14)15-5-6-16-7-9-20-10-8-16/h1-4,15H,5-10H2 |
InChI Key |
WETXLLLKYIAKFP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC2=C(SC3=CC=CC=C32)[N+](=O)[O-] |
Origin of Product |
United States |
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